

literature comparison of 1-Ethyl-2,4,5-trimethylbenzene properties

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Compound of Interest

Compound Name: 1-Ethyl-2,4,5-trimethylbenzene

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A Comprehensive Comparison Guide to the Properties of 1-Ethyl-2,4,5-trimethylbenzene

This guide provides a detailed comparison of the physicochemical, spectroscopic, and safety properties of **1-Ethyl-2,4,5-trimethylbenzene**. Experimental data and protocols are included to support researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

1-Ethyl-2,4,5-trimethylbenzene, also known as 5-ethyl-1,2,4-trimethylbenzene, is an aromatic hydrocarbon with the molecular formula $C_{11}H_{16}$.^{[1][2]} Its properties are influenced by the substitution pattern of the alkyl groups on the benzene ring, which imparts a specific electronic and steric environment.^[3] The arrangement of the ethyl and three methyl groups activates the ring towards electrophilic aromatic substitution.^[3]

For comparison, the properties of a common starting material for its synthesis, 1,2,4-trimethylbenzene (pseudocumene), are also included.

Table 1: Physicochemical Properties of **1-Ethyl-2,4,5-trimethylbenzene** and 1,2,4-Trimethylbenzene

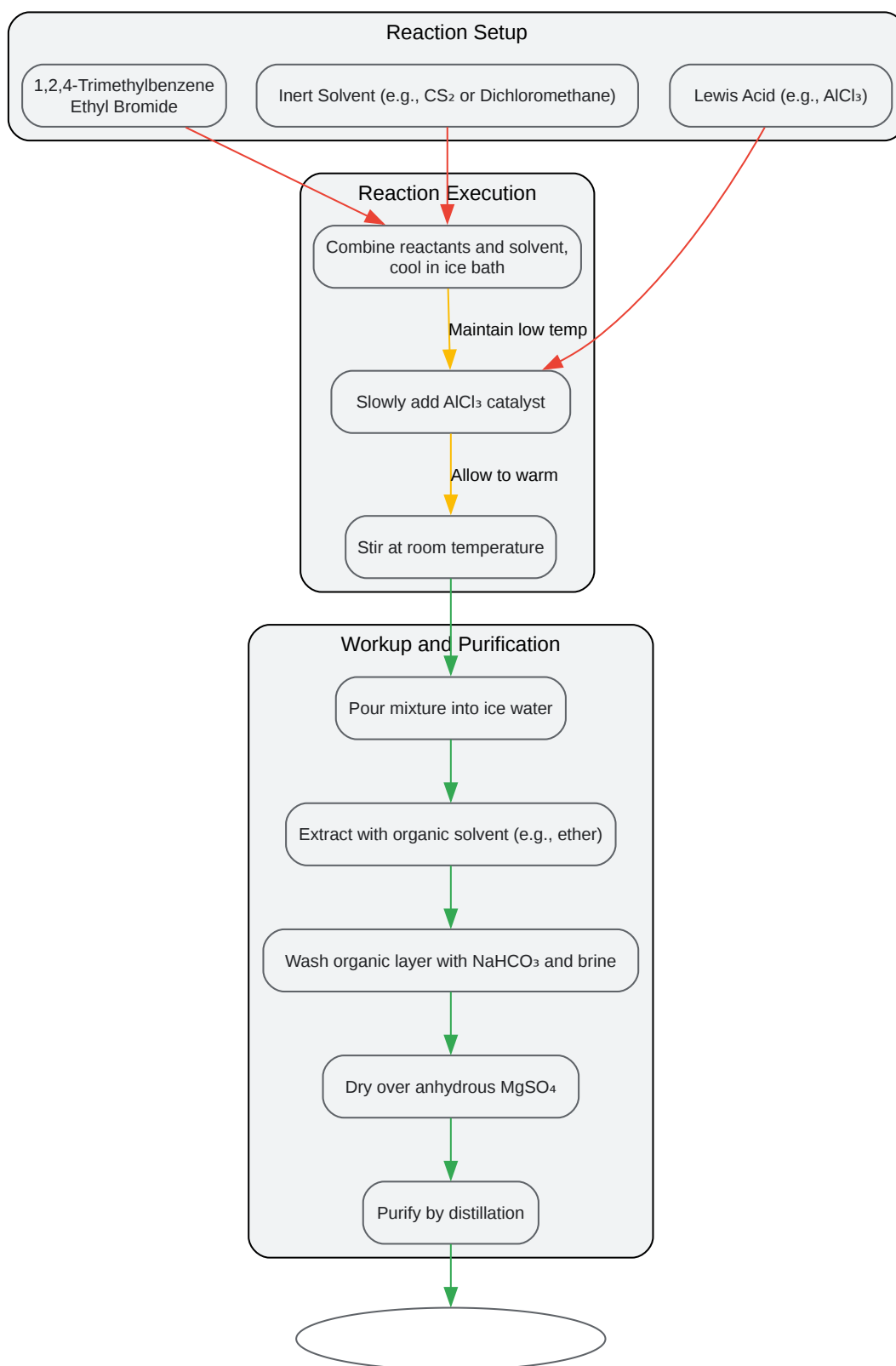
Property	1-Ethyl-2,4,5-trimethylbenzene	1,2,4-Trimethylbenzene (Pseudocumene)
CAS Number	17851-27-3[1][2]	95-63-6[4]
Molecular Formula	C ₁₁ H ₁₆ [1][2]	C ₉ H ₁₂ [4]
Molecular Weight	148.24 g/mol [1][5]	120.19 g/mol [6]
Boiling Point	484 K (211 °C)[1]	442 K (169 °C)[4]
Melting Point	259.40 - 260.15 K (-13.75 to -13 °C)[1]	229.38 K (-43.77 °C)[7]
logP (Octanol/Water)	3.174 (Predicted)[1]	3.63[7]
Water Solubility	log ₁₀ WS = -3.70 (Predicted, mol/L)[1]	57.1 mg/L at 25 °C[7]

Table 2: Spectroscopic Data for **1-Ethyl-2,4,5-trimethylbenzene**

Technique	Data
¹ H NMR	The spectrum is characterized by signals for the ethyl group (a triplet for –CH ₃ and a quartet for –CH ₂ –) and singlets for the three methyl groups and two aromatic protons.[3] Approximate chemical shifts: δ 1.22 (t, 3H), δ 2.58 (q, 2H), δ 2.28 (s, 6H), δ 2.20 (s, 3H), δ 6.95 (s, 1H), δ 6.85 (s, 1H).[3]
Mass Spectrometry	Mass spectra are available and can be used for identification.[2][8]

Synthesis Workflow

A primary route for the synthesis of **1-Ethyl-2,4,5-trimethylbenzene** is the catalytic alkylation of 1,2,4-trimethylbenzene (pseudocumene).[3] This reaction typically proceeds via a Friedel-Crafts alkylation mechanism.



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Caption: Friedel-Crafts alkylation workflow for the synthesis of **1-Ethyl-2,4,5-trimethylbenzene**.

Experimental Protocols

Synthesis of **1-Ethyl-2,4,5-trimethylbenzene** via Friedel-Crafts Alkylation

This protocol describes a representative method for the ethylation of 1,2,4-trimethylbenzene.

Materials:

- 1,2,4-Trimethylbenzene (pseudocumene)
- Ethyl bromide
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (anhydrous)
- Ice
- Water
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Addition funnel
- Reflux condenser with a drying tube
- Separatory funnel

- Distillation apparatus

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1,2,4-trimethylbenzene and anhydrous dichloromethane. Cool the flask in an ice bath.
- **Catalyst Addition:** While stirring, slowly add anhydrous aluminum chloride to the cooled solution.
- **Reactant Addition:** Place ethyl bromide in an addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:**
 - Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water to quench the reaction.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer with dichloromethane.
 - Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Purification:**
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the solution to remove the drying agent.
 - Remove the solvent by rotary evaporation.

- Purify the crude product by fractional distillation under reduced pressure to obtain **1-Ethyl-2,4,5-trimethylbenzene**.

Safety and Handling

1-Ethyl-2,4,5-trimethylbenzene is classified as a hazardous substance.[9] Proper safety precautions must be taken during its handling and use.

Table 3: GHS Hazard Information for **1-Ethyl-2,4,5-trimethylbenzene**

Hazard	Description
Pictogram(s)	
Signal Word	Danger[9]
Hazard Statements	H315: Causes skin irritation.[9] H318: Causes serious eye damage.[9] H335: May cause respiratory irritation.[9] H413: May cause long lasting harmful effects to aquatic life.[9]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P271: Use only outdoors or in a well-ventilated area.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P405: Store locked up.[9]

For comparison, its precursor, 1,2,4-trimethylbenzene, is also a flammable liquid and causes skin, eye, and respiratory irritation.[10] It may be fatal if swallowed and enters airways and is toxic to aquatic life with long-lasting effects.[10] Always consult the full Safety Data Sheet (SDS) before handling these chemicals.

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